3-(3-Ethoxyphenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione 3-(3-Ethoxyphenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Brand Name: Vulcanchem
CAS No.: 613249-66-4
VCID: VC16110559
InChI: InChI=1S/C18H18N4O3S/c1-3-25-14-6-4-5-13(10-14)17-20-21-18(26)22(17)19-11-12-7-8-15(23)16(9-12)24-2/h4-11,23H,3H2,1-2H3,(H,21,26)/b19-11+
SMILES:
Molecular Formula: C18H18N4O3S
Molecular Weight: 370.4 g/mol

3-(3-Ethoxyphenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 613249-66-4

Cat. No.: VC16110559

Molecular Formula: C18H18N4O3S

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Ethoxyphenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione - 613249-66-4

Specification

CAS No. 613249-66-4
Molecular Formula C18H18N4O3S
Molecular Weight 370.4 g/mol
IUPAC Name 3-(3-ethoxyphenyl)-4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C18H18N4O3S/c1-3-25-14-6-4-5-13(10-14)17-20-21-18(26)22(17)19-11-12-7-8-15(23)16(9-12)24-2/h4-11,23H,3H2,1-2H3,(H,21,26)/b19-11+
Standard InChI Key STRPJLLDEDNLMM-YBFXNURJSA-N
Isomeric SMILES CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)OC
Canonical SMILES CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)OC

Introduction

3-(3-Ethoxyphenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound belonging to the class of triazole derivatives. It is characterized by its unique structure, which combines phenolic and triazole functionalities, enhancing its pharmacological profile. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antifungal, antibacterial, and anticancer properties.

Molecular Formula and CAS Number

  • Molecular Formula: C18H18N4O3S

  • CAS Number: 613249-66-4

  • Molecular Weight: 370.43 g/mol

Synthesis

The synthesis of this compound typically involves a multi-step process under controlled conditions such as temperature and pH to ensure high yields and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the product's identity.

Mechanism of Action

The compound's mechanism of action is attributed to its ability to interact with biological targets such as enzymes or receptors through hydrogen bonding and π-stacking interactions due to its aromatic systems. Similar compounds have shown inhibition against certain enzymes involved in disease pathways, suggesting potential therapeutic applications.

Potential Applications

Research into this compound continues to explore its efficacy and safety profiles in various applications, emphasizing its importance in pharmaceutical sciences. The structural complexity allows for diverse interactions within biological systems, making it a promising candidate for further investigation.

Chemical Reactions

The compound can engage in several chemical reactions due to its functional groups, which are significant for modifying its biological activity or facilitating further synthetic transformations.

Experimental Characterization

Methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to obtain relevant physical and chemical data.

Data Table: Key Information

PropertyDescription
Molecular FormulaC18H18N4O3S
CAS Number613249-66-4
Molecular Weight370.43 g/mol
SynthesisMulti-step process under controlled conditions
Biological ActivitiesPotential antifungal, antibacterial, and anticancer properties
Mechanism of ActionInteracts with biological targets through hydrogen bonding and π-stacking
Potential ApplicationsPharmaceutical sciences, therapeutic applications

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